

Application Notes and Protocols: Enantioselective Synthesis of (R)- and (S)-V-0219

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Compound of Interest		
Compound Name:	(R)-V-0219	
Cat. No.:	B12409410	Get Quote

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Abstract

V-0219, also known as compound 9, is a potent, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), with potential applications in the treatment of type 2 diabetes and obesity.[1][2][3] The biological activity of V-0219 is stereospecific, with the (S)-enantiomer demonstrating oral efficacy in animal models.[1][2][4] This document provides detailed protocols for the enantioselective synthesis of both (R)- and (S)-V-0219, enabling further pharmacological investigation and development. The synthesis is accomplished via a convergent strategy, coupling a chiral piperidine moiety with a constant oxadiazole fragment.

Chemical Structures

Compound Structure		
(S)-V-0219	(S)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine	
(R)-V-0219	(R)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine	



Quantitative Data Summary

While specific yields for each enantiomer are not detailed in the primary literature, the following table summarizes the reported yield for a related analogue and the analytical method for determining enantiomeric purity.

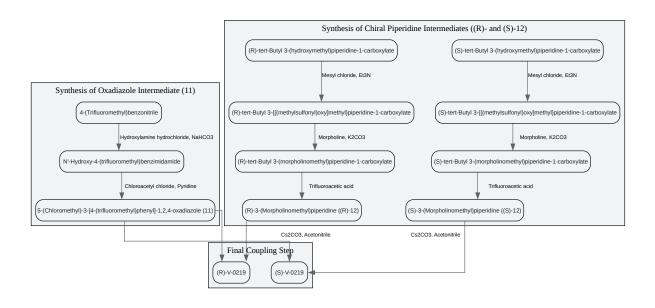
Reaction Step	Product	Yield (%)	Analytical Method
Coupling of piperidine- 4-carboxamide and intermediate 11	Compound 7	89	Not Specified
Enantiomeric Excess (ee) Determination	(R)- and (S)-V-0219	Not Specified	Chiral HPLC

Table 1: Reported Yield for a V-0219 Analogue and Analytical Method for Enantiomeric Excess. [2]

Enantioselective Synthesis Workflow

The overall synthetic strategy for producing the enantiomers of V-0219 is depicted below. The process begins with the synthesis of the key intermediate, 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11). Concurrently, the chiral piperidine intermediates, (R)- and (S)-12, are prepared from their respective enantiomerically pure precursors. The final step involves the coupling of these two fragments to yield the target enantiomers.





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Figure 1: General workflow for the enantioselective synthesis of (R)- and (S)-V-0219.

Experimental Protocols Protocol 1: Synthesis of 5-(Chloromethyl)-3-[4(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11)



This protocol describes the synthesis of the key oxadiazole intermediate required for the final coupling step.

Step 1a: Synthesis of N'-Hydroxy-4-(trifluoromethyl)benzimidamide

- To a solution of 4-(trifluoromethyl)benzonitrile (1 equiv) in absolute ethanol, add hydroxylamine hydrochloride (1.5 equiv) and sodium bicarbonate (2 equiv).
- Reflux the reaction mixture for 15 hours under an argon atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography to yield the desired amidoxime.

Step 1b: Synthesis of 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11)

- Dissolve the N'-hydroxy-4-(trifluoromethyl)benzimidamide (1 equiv) in 1,2-dichloroethane.
- Add pyridine (1.2 equiv) to the solution.
- Add chloroacetyl chloride (1.1 equiv) dropwise at 0 °C.
- Reflux the reaction mixture for 4 hours.
- After cooling, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to afford compound 11 as a pale yellow oil.[2]

Protocol 2: Enantioselective Synthesis of (R)- and (S)-3-(Morpholinomethyl)piperidine (12)



This protocol outlines the preparation of the chiral piperidine intermediates starting from commercially available enantiopure materials. The procedure is identical for both enantiomers, starting from the corresponding (R) or (S) precursor.

Step 2a: Synthesis of (R)- or (S)-tert-Butyl 3-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate

- Dissolve (R)- or (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1 equiv) in anhydrous dichloromethane.
- Cool the solution to 0 °C and add triethylamine (1.5 equiv).
- Add methanesulfonyl chloride (1.2 equiv) dropwise.
- Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
- Quench the reaction with water and extract with dichloromethane.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mesylate derivative, which can be used in the next step without further purification.

Step 2b: Synthesis of (R)- or (S)-tert-Butyl 3-(morpholinomethyl)piperidine-1-carboxylate

- To a solution of the mesylate from the previous step (1 equiv) in acetonitrile, add morpholine (2 equiv) and potassium carbonate (3 equiv).
- Heat the mixture to reflux and stir for 16 hours.
- Cool the reaction to room temperature and filter off the solids.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to obtain the desired product.

Step 2c: Synthesis of (R)- or (S)-3-(Morpholinomethyl)piperidine (12)



- Dissolve the Boc-protected piperidine from the previous step (1 equiv) in anhydrous dichloromethane.
- Add trifluoroacetic acid (TFA) (20 equiv) at room temperature under an argon atmosphere.
- Stir the reaction mixture for 16 hours.
- Remove the solvent and excess TFA under reduced pressure.
- Remove residual TFA by azeotropic distillation with toluene (2x).
- Dry the resulting residue under vacuum to yield the TFA salt of the desired chiral piperidine intermediate, which is used directly in the final coupling step.[2]

Protocol 3: Synthesis of (R)- and (S)-V-0219

This final protocol details the coupling of the oxadiazole and chiral piperidine intermediates to produce the target enantiomers.

- To a solution of (R)- or (S)-3-(morpholinomethyl)piperidine (12) (1.1 equiv) in anhydrous acetonitrile, add cesium carbonate (Cs₂CO₃) (3 equiv).
- Add a solution of 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11) (1 equiv) in anhydrous acetonitrile.
- Stir the reaction mixture at room temperature for 12 hours.
- Filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography (Dichloromethane/Methanol gradient) to afford the final product, (R)- or (S)-V-0219.

Analytical Methods Enantiomeric Excess (ee) Determination

The enantiomeric excess of the final products can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]







· System: Agilent 1200 series or equivalent

• Column: Chiralpak IA

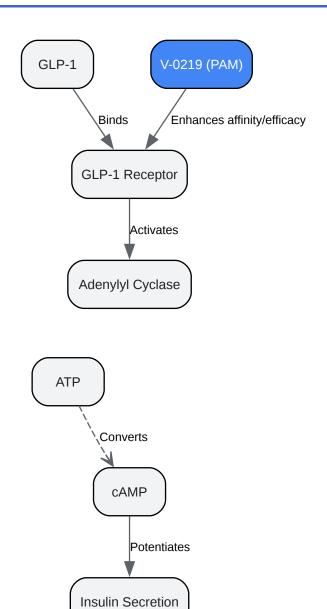
Mobile Phase: 90/10 Hexane/Isopropanol

Detection: Diode array detector at 240 nm

Signaling Pathway of V-0219

V-0219 acts as a positive allosteric modulator of the GLP-1 receptor. Upon binding of the endogenous ligand GLP-1, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, potentiates glucose-stimulated insulin secretion from pancreatic β-cells. V-0219 enhances the signaling cascade initiated by GLP-1.





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Figure 2: Simplified signaling pathway of GLP-1R modulation by V-0219.

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